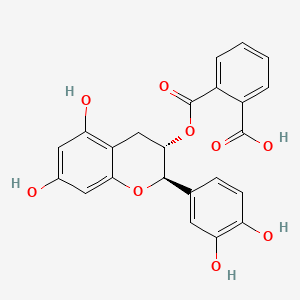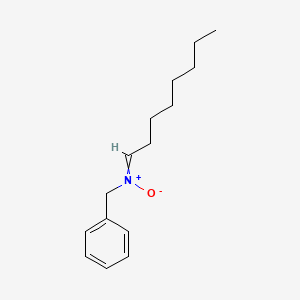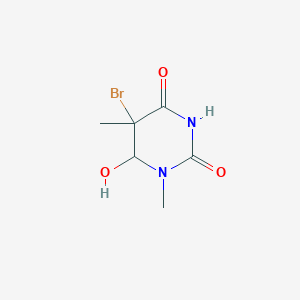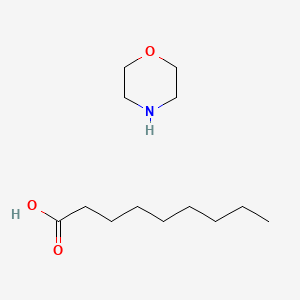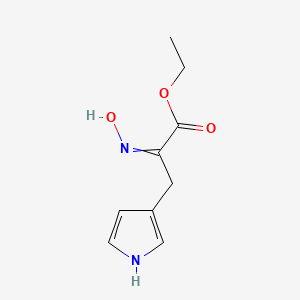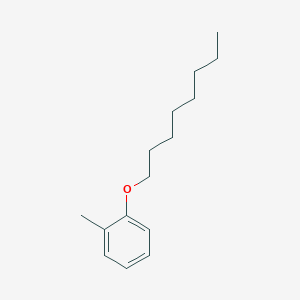
1-Methyl-2-(octyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(octyloxy)benzene, also known as 2-(Octyloxy)toluene, is an organic compound with the molecular formula C15H24O. It is a derivative of benzene, where a methyl group and an octyloxy group are substituted at the first and second positions, respectively. This compound is part of the larger family of alkylated aromatic compounds, which are known for their diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(octyloxy)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of toluene with octyl bromide in the presence of a strong base like sodium hydride. The reaction typically proceeds under reflux conditions to ensure complete substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as aluminum chloride can further enhance the efficiency of the alkylation process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(octyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: 2-(Octyloxy)benzoic acid.
Reduction: 1-Methyl-2-(octyloxy)cyclohexane.
Substitution: 1-Methyl-2-(octyloxy)-4-bromobenzene or 1-Methyl-2-(octyloxy)-4-chlorobenzene.
Scientific Research Applications
1-Methyl-2-(octyloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(octyloxy)benzene involves its interaction with specific molecular targets. The octyloxy group increases the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
1-Methyl-4-(octyloxy)benzene: Similar structure but with the octyloxy group at the para position.
1-Methyl-2-(hexyloxy)benzene: Similar structure but with a shorter alkyl chain.
1-Methyl-2-(decyloxy)benzene: Similar structure but with a longer alkyl chain.
Uniqueness: 1-Methyl-2-(octyloxy)benzene is unique due to the specific positioning of the octyloxy group, which influences its chemical reactivity and biological activity. The length of the octyl chain also imparts distinct physicochemical properties, making it suitable for specific applications compared to its shorter or longer chain analogs.
Properties
CAS No. |
66583-73-1 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1-methyl-2-octoxybenzene |
InChI |
InChI=1S/C15H24O/c1-3-4-5-6-7-10-13-16-15-12-9-8-11-14(15)2/h8-9,11-12H,3-7,10,13H2,1-2H3 |
InChI Key |
HLMGHLNHOWCEFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol](/img/structure/B14465269.png)
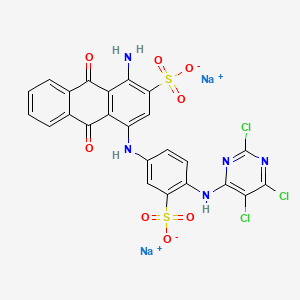
![Ethanesulfonic acid, 2,2'-[(2,2'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B14465284.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde)](/img/structure/B14465285.png)
![7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid](/img/structure/B14465295.png)
![Benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B14465310.png)
![2-[1-(2,4-Dinitrophenyl)ethyl]pyridine](/img/structure/B14465318.png)

